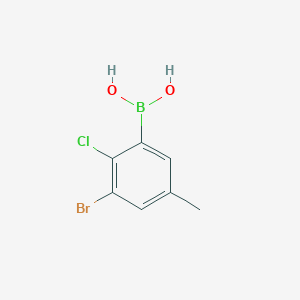

3-Bromo-2-chloro-5-methylphenylboronic acid

Description

3-Bromo-2-chloro-5-methylphenylboronic acid is a halogenated arylboronic acid with the molecular formula C₇H₆BBrClO₂ (molecular weight ≈ 248.29 g/mol). It features a phenyl ring substituted with bromine (position 3), chlorine (position 2), and a methyl group (position 5). This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science . Its electronic and steric properties are influenced by the electron-withdrawing halogens and the electron-donating methyl group, creating a balanced reactivity profile.

Properties

IUPAC Name |

(3-bromo-2-chloro-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQHEHLMXXENPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)Br)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methylphenylboronic acid typically involves the bromination and chlorination of 5-methylphenylboronic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) are used under basic conditions to replace the halogen atoms.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of aryl halides to facilitate the coupling reaction.

Major Products Formed

Substitution Reactions: Products include various substituted phenylboronic acids depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.

Scientific Research Applications

3-Bromo-2-chloro-5-methylphenylboronic acid has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methylphenylboronic acid in chemical reactions involves the formation of boronate esters, which can undergo transmetalation with palladium catalysts in coupling reactions. This process facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

(a) 3-Bromo-5-methylphenylboronic Acid (CAS 221006-71-9)

- Structure : Lacks the 2-chloro substituent.

- Molecular Weight : ~230.88 g/mol.

- The methyl group enhances solubility in non-polar solvents.

- Applications : Simpler structure favors rapid coupling in less sterically hindered reactions .

(b) (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1186403-17-7)

- Structure : Chlorine at position 5 instead of methyl.

- Molecular Weight : ~252.88 g/mol.

- Reactivity : Dual electron-withdrawing groups (Br and Cl) increase electrophilicity, accelerating coupling but may reduce stability under basic conditions.

- Applications : Suitable for synthesizing electron-deficient aromatic systems .

(c) 5-Bromo-2-methoxyphenylboronic Acid (CAS 957120-30-8)

- Structure : Methoxy group (electron-donating) at position 2 instead of chlorine.

- Molecular Weight : ~235.84 g/mol.

- Reactivity : Methoxy group stabilizes the boronic acid via resonance, improving stability but slowing coupling rates compared to chloro-substituted analogs.

- Applications : Ideal for electron-rich biaryl synthesis .

Steric and Functional Group Comparisons

(a) 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid

- Structure : Trifluoromethyl (CF₃) replaces methyl.

- Molecular Weight : ~316.50 g/mol.

- Reactivity : CF₃ is strongly electron-withdrawing and bulky, increasing steric hindrance and reducing reaction rates. Enhances metabolic stability in pharmaceuticals.

- Applications : Used in fluorinated drug intermediates .

(b) 3-Bromo-2-chloro-6-methoxyphenylboronic Acid

- Structure : Methoxy at position 6 instead of methyl at 3.

- Molecular Weight : ~278.50 g/mol.

- Reactivity : Methoxy at position 6 creates ortho-substitution effects, increasing steric hindrance near the boronic acid.

- Applications: Limited to reactions tolerant of steric bulk .

Physicochemical Properties and Stability

Solubility and Melting Points

- 3-Bromo-2-chloro-5-methylphenylboronic Acid: Moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to methyl group. Melting point data unavailable but inferred to be higher than non-chlorinated analogs.

- 3-Bromo-5-(hydroxymethyl)phenylboronic Acid (CAS 2738908-43-3): Hydroxymethyl group increases hydrophilicity, enhancing aqueous solubility .

Stability Considerations

Cross-Coupling Efficiency

Pharmaceutical Relevance

- The methyl group in the target compound improves bioavailability in drug candidates, while halogens enhance binding to hydrophobic pockets.

- Example Analog : 3-Bromo-2-fluoro-5-methylphenylboronic acid (CAS 849062-36-8) is used in kinase inhibitor synthesis .

Biological Activity

3-Bromo-2-chloro-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biological applications, including drug design and development. This article explores the biological activity of 3-bromo-2-chloro-5-methylphenylboronic acid, focusing on its interactions with biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

The mechanism of action for boronic acids, including 3-bromo-2-chloro-5-methylphenylboronic acid, often involves the formation of coordinate covalent bonds with nucleophilic sites in proteins. This property allows them to interact with various biological molecules, including enzymes and receptors. In particular, the boronic acid moiety can participate in hydrogen bonding and other non-covalent interactions that are crucial for binding affinity and specificity.

Structure-Activity Relationships (SAR)

Recent studies have indicated that modifications to the boronic acid structure can significantly influence biological activity. For instance, the introduction of halogens (such as bromine and chlorine) at specific positions on the phenyl ring can enhance antiproliferative activity against cancer cell lines. A study demonstrated that compounds with a free boronic acid group exhibited improved binding capabilities compared to their nitro-substituted counterparts, suggesting that the boronic acid acts as a bioisostere for other functional groups in non-steroidal antiandrogens (NSAAs) .

Table 1: Summary of SAR Findings

| Compound Structure | Activity | Comments |

|---|---|---|

| Nitro-substituted | Low | Poor binding affinity |

| Boronic acid | High | Enhanced interaction with target proteins |

| Fluorinated variants | Variable | Increased activity noted with specific substitutions |

Biological Activity

The biological activity of 3-bromo-2-chloro-5-methylphenylboronic acid has been investigated in various contexts:

- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against prostate cancer cell lines such as LAPC-4. The presence of the boronic acid group appears to facilitate interactions with androgen receptors, enhancing its efficacy as an antiandrogen agent .

- Enzyme Inhibition : The compound has also been explored for its potential to inhibit key enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases and kinases, which are critical in cancer progression and metabolic disorders .

- Diabetes Management : Boronic acids are being studied for their ability to interact with insulin and potentially improve insulin delivery systems. The interaction between insulin and boronic acids can lead to innovative therapeutic strategies for diabetes management by enhancing glucose sensitivity .

Case Studies

Several case studies have highlighted the effectiveness of 3-bromo-2-chloro-5-methylphenylboronic acid in preclinical settings:

- Study on Prostate Cancer : A recent investigation revealed that compounds similar to 3-bromo-2-chloro-5-methylphenylboronic acid exhibited potent antiandrogen activity, leading to reduced tumor growth in mouse models .

- Diabetes Research : In vitro studies indicated that this compound could modulate insulin release from pancreatic beta cells, suggesting its potential use in developing new treatments for type 2 diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.